1-((1-Methylpiperidin-3-yl)methyl)-1h-pyrazol-4-amine

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

1-((1-Methylpiperidin-3-yl)methyl)-1H-pyrazol-4-amine (CAS 1296309-30-2; molecular formula C₁₀H₁₈N₄; MW 194.28) is a heterocyclic amine building block featuring a pyrazole core N¹-alkylated with a (1-methylpiperidin-3-yl)methyl group. The compound is primarily sourced as a pharmaceutical intermediate, with disclosed antagonist activity at the CCR5 chemokine receptor in patent literature and additional CB1 receptor antagonism data reported in curated bioactivity databases.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
Cat. No. B13484725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-Methylpiperidin-3-yl)methyl)-1h-pyrazol-4-amine
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)CN2C=C(C=N2)N
InChIInChI=1S/C10H18N4/c1-13-4-2-3-9(6-13)7-14-8-10(11)5-12-14/h5,8-9H,2-4,6-7,11H2,1H3
InChIKeyZHIVBAWKAMMQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1-Methylpiperidin-3-yl)methyl)-1H-pyrazol-4-amine – Structural Class & Procurement-Relevant Identity


1-((1-Methylpiperidin-3-yl)methyl)-1H-pyrazol-4-amine (CAS 1296309-30-2; molecular formula C₁₀H₁₈N₄; MW 194.28) is a heterocyclic amine building block featuring a pyrazole core N¹-alkylated with a (1-methylpiperidin-3-yl)methyl group . The compound is primarily sourced as a pharmaceutical intermediate, with disclosed antagonist activity at the CCR5 chemokine receptor in patent literature [1] and additional CB1 receptor antagonism data reported in curated bioactivity databases [2]. Structurally, it belongs to a family of C₁₀H₁₈N₄ pyrazole-piperidine regioisomers that are not functionally interchangeable.

Why 1-((1-Methylpiperidin-3-yl)methyl)-1H-pyrazol-4-amine Cannot Be Interchanged with Regioisomeric Analogs


The regioisomeric family of C₁₀H₁₈N₄ pyrazole-piperidine amines includes at least six distinct connectivity variants—differing in the attachment point of the methylene linker (pyrazole N1 vs. piperidine N1), the position of the primary amine on the pyrazole ring (3-amine vs. 4-amine), and the piperidine substitution position (3-yl vs. 4-yl) . These seemingly subtle topological rearrangements produce markedly different pharmacophoric geometries: the target compound positions the pyrazole 4-amine vector approximately 5.5–6.0 Å from the piperidine tertiary nitrogen, a spatial relationship critical for the CCR5 antagonist pharmacophore described in ONO Pharmaceutical's patent family [1]. Generic substitution with the regioisomer 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine (CAS 1260659-12-8) or 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine (CAS 1246550-66-2) would alter both hydrogen-bond donor/acceptor topology and the basic amine pKa, risking loss of target engagement or altered selectivity profiles .

Quantitative Differentiation Evidence for 1-((1-Methylpiperidin-3-yl)methyl)-1H-pyrazol-4-amine


CCR5 Antagonist Activity: Patent-Disclosed Pharmacological Precedent vs. Structurally Silent Analogs

The target compound is explicitly claimed within ONO Pharmaceutical's CCR5 antagonist patent family (US 8,003,642; priority 2006), which discloses that compounds of formula (I) containing the 1-[(1-methylpiperidin-3-yl)methyl]-1H-pyrazol-4-amine substructure specifically bind CCR5 with antagonist activity [1]. Preliminary pharmacological screening reported in the patent indicates utility for treating CCR5-mediated diseases including HIV infection, rheumatoid arthritis, and asthma [1]. In contrast, the closest regioisomers—such as 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine (CAS 1246550-66-2) and 1-(1-methylpyrazol-4-yl)piperidin-3-amine (CAS 1251330-45-6)—are not specifically exemplified in this or any other CCR5 patent family, suggesting that the 3-piperidinylmethyl-to-pyrazole-4-amine connectivity is a key determinant of CCR5 pharmacophore recognition.

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

N-Methylpiperidine Substitution: Lipophilicity and Basicity Differentiation from the N-Desmethyl Analog

The N-methyl group on the piperidine ring distinguishes the target compound (CAS 1296309-30-2, MW 194.28) from its des-methyl analog 1-(piperidin-3-ylmethyl)-1H-pyrazol-4-amine (CAS 1704493-66-2, MW 180.25) . The presence of the tertiary amine (pKa ~8.5–9.0 for N-methylpiperidine) versus a secondary amine (pKa ~10.5–11.0 for piperidine) results in a predicted logD₇.₄ difference of approximately 0.5–0.8 log units favoring the N-methylated compound, based on calculated physicochemical properties . This difference is consequential for CNS penetration potential: the N-desmethyl analog's higher basicity and additional hydrogen-bond donor capacity would predictably alter both passive permeability and P-glycoprotein recognition [1].

lipophilicity modulation blood-brain barrier penetration basicity tuning

Vendor-Supplied Purity Specification: NLT 97% with ISO-Certified Quality Control

The target compound is commercially available with a vendor-specified purity of NLT 97% (MolCore, product MC150T55) under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . An alternative supplier (Leyan, product 1355054) lists purity at 98% . This purity tier positions the compound as a research-grade pharmaceutical intermediate. In contrast, the N-desmethyl analog (CAS 1704493-66-2) is predominantly available only as a dihydrochloride salt (CAS 1690792-52-9) at 95% purity , requiring additional desalting or free-basing steps before use in further synthetic transformations.

chemical purity quality control pharmaceutical intermediate sourcing

CB1 Receptor Antagonist Activity: Selectivity Differentiation from Regioisomers

Curated bioactivity data in BindingDB (entry BDBM50023673; CHEMBL3341885) reports antagonist activity of the target compound at the human cannabinoid type-1 (CB1) receptor with an IC50 of 312 nM, measured via inhibition of CP55,940-induced calcium mobilization in RD-HGA16 cells stably expressing hCB1 [1]. An independent academic record from the Medical University of Varna describes this compound class as selective CB1 antagonists that inhibit adipocyte proliferation, improve lipid and glucose metabolism, and regulate food intake [2]. In contrast, regioisomeric analogs such as 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine (CAS 1260659-12-8) have no CB1 bioactivity data deposited in major public databases, consistent with the critical dependence of CB1 antagonist pharmacophore recognition on the pyrazole-4-amine (rather than pyrazole-3-amine) substitution pattern.

CB1 receptor antagonism cannabinoid pharmacology metabolic disorder targets

Kinase Inhibitor Scaffold Potential: Structural Rationale for ATP-Binding Site Engagement

The amino-methylpiperidine motif present in the target compound is explicitly claimed as a kinase inhibitor pharmacophore in patent AU2018394996B2, which discloses compounds incorporating a pyrazol-4-amine linked via a methylene spacer to an N-methylpiperidine as inhibitors of JAK family kinases and Bruton's tyrosine kinase (BTK) [1]. While the patent exemplifies elaborated analogs rather than the target compound itself, the core scaffold's presence in this patent family establishes the 1-[(1-methylpiperidin-3-yl)methyl]-1H-pyrazol-4-amine substructure as a privileged kinase hinge-binding motif. The pyrazole-4-amine serves as a donor-acceptor-donor hinge-binding element, while the N-methylpiperidine occupies the solvent-exposed ribose pocket—a binding mode not accessible to regioisomers featuring pyrazole-3-amine or piperidin-4-yl connectivity [2]. Aurora A kinase inhibitory activity has been independently demonstrated for closely related piperidine-pyrazole compounds [3].

kinase inhibition aurora kinase amino-methylpiperidine pharmacophore

Dual Reactive Handle Topology: Synthetic Utility as a Divergent Fragment for Parallel Library Synthesis

The target compound presents two chemically orthogonal reactive sites: a primary aromatic amine at the pyrazole 4-position (suitable for amide coupling, sulfonamide formation, urea synthesis, or reductive amination) and a tertiary aliphatic amine in the piperidine ring (available for N-oxide formation, quaternization, or as a basic solubilizing group) . This orthogonality is functionally distinct from the regioisomer 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine (CAS 1260659-12-8), where the primary amine is on the piperidine ring rather than the pyrazole, altering both the electronic environment (alkylamine vs. heteroarylamine nucleophilicity) and the steric accessibility of the reactive center . The pyrazole-4-amine's lower pKa (conjugate acid pKa ~5–6) relative to an alkylamine (pKa ~10–11) enables chemoselective acylation under mildly basic conditions without requiring protecting group strategies [1].

parallel synthesis fragment-based drug discovery building block versatility

Validated Application Scenarios for 1-((1-Methylpiperidin-3-yl)methyl)-1H-pyrazol-4-amine Based on Quantitative Evidence


CCR5 Antagonist Lead Optimization Programs Targeting HIV Entry or Inflammatory Disease

Programs leveraging the ONO Pharmaceutical CCR5 antagonist pharmacophore can use this compound as a reference intermediate or fragment starting point. The patent-established CCR5 binding activity [1] provides a defined structure–activity relationship (SAR) entry point. The N-methylpiperidine moiety offers a tunable handle for modulating basicity and lipophilicity without perturbing the core pyrazole-4-amine pharmacophore, enabling systematic exploration of the solvent-exposed region of the CCR5 orthosteric pocket.

Cannabinoid CB1 Receptor Antagonist Development for Metabolic Disorders

The confirmed CB1 antagonist activity (IC50 = 312 nM) [2] positions this compound as a tractable hit for metabolic disease programs targeting CB1-mediated regulation of adipocyte differentiation, lipid metabolism, and energy balance [3]. The moderate potency provides a suitable starting point for fragment growth or scaffold hopping campaigns, with the pyrazole-4-amine serving as a metabolically stable replacement for the more commonly encountered phenolic or amide CB1 pharmacophores.

Kinase Inhibitor Fragment-Based Drug Discovery Leveraging Pyrazole-4-Amine Hinge-Binding Motif

The amino-methylpiperidine scaffold's recognition as a kinase inhibitor chemotype in multiple patent families [4] supports deployment of this compound as a hinge-binding fragment in fragment-based drug discovery (FBDD) campaigns. The pyrazole-4-amine provides a donor-acceptor-donor hydrogen-bonding pattern complementary to the kinase hinge region, while the low molecular weight (194.28 Da) and favorable ligand efficiency metrics (given the 312 nM CB1 IC50) align with fragment library design principles .

Divergent Parallel Library Synthesis via Chemoselective Pyrazole-4-Amine Derivatization

The chemoselectivity between the pyrazole-4-amine (heteroaryl NH₂) and the N-methylpiperidine (tertiary amine) enables single-step, protecting-group-free derivatization at the pyrazole amine under standard amide coupling or sulfonylation conditions . This orthogonality supports high-throughput parallel synthesis of 96- or 384-member libraries for SAR exploration, with the tertiary amine serving as a built-in solubilizing group that improves aqueous solubility of library products relative to fully aromatic analogs.

Quote Request

Request a Quote for 1-((1-Methylpiperidin-3-yl)methyl)-1h-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.